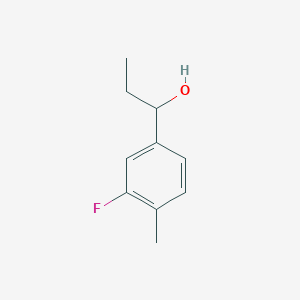

1-(3-Fluoro-4-methylphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluoro-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structural features, including a fluorine atom and a methyl group attached to a benzene ring, which contribute to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methylphenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(3-Fluoro-4-methylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products:

Oxidation: 1-(3-Fluoro-4-methylphenyl)propan-1-one.

Reduction: 1-(3-Fluoro-4-methylphenyl)propane.

Substitution: 1-(3-Iodo-4-methylphenyl)propan-1-ol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, such as:

- Nucleophilic Substitution : The hydroxyl group can be transformed into better leaving groups, facilitating nucleophilic substitutions.

- Dehydration Reactions : The hydroxyl group can also be involved in dehydration reactions to form alkenes.

- Derivatization : The presence of the fluorinated aromatic ring enhances the compound's reactivity and selectivity in synthetic pathways.

Medicinal Chemistry

Research indicates that 1-(3-Fluoro-4-methylphenyl)propan-1-ol may have applications in drug development, particularly concerning its interactions with biological systems. Some potential areas include:

- Neurotransmitter Modulation : Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, suggesting that this compound could play a role in treating central nervous system disorders.

- Therapeutic Applications : Preliminary studies indicate potential therapeutic effects, possibly acting as an inhibitor or modulator of specific proteins involved in neurotransmission or metabolic processes .

Ongoing research focuses on understanding how this compound interacts with various biological targets, including:

- Enzymatic Interactions : Investigations into how the compound affects enzyme activity and cellular pathways are crucial for elucidating its potential therapeutic roles.

- Receptor Binding Studies : The compound's ability to bind to specific receptors could lead to new insights into its pharmacological properties.

Industrial Applications

Beyond its applications in research and medicine, this compound may find uses in various industrial sectors:

| Industry | Application |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Chemical Manufacturing | Building block for complex organic compounds |

| Materials Science | Potential use in developing advanced materials |

Case Studies and Research Findings

Several studies have highlighted the compound's versatility and potential applications:

- A study published in MDPI discusses the synthesis of chiral building blocks for drug discovery, underscoring the relevance of compounds like this compound in creating enantiomerically pure substances .

- Research into fluorinated compounds indicates that the presence of fluorine can significantly influence biological activity and pharmacokinetics, making this compound a candidate for further exploration in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

1-(3-Fluoro-4-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

1-(3-Fluoro-4-methylphenyl)propan-2-ol: Similar structure but with the hydroxyl group attached to the second carbon atom.

1-(4-Fluoro-3-methylphenyl)propan-1-ol: Similar structure but with the fluorine and methyl groups swapped positions on the benzene ring.

Uniqueness: 1-(3-Fluoro-4-methylphenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a hydroxyl group on the same molecule allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-(3-Fluoro-4-methylphenyl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorinated aromatic ring, which significantly influences its biological activity. The presence of the fluorine atom enhances lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom increases the compound's selectivity and binding affinity, modulating the activity of these targets. The pathways influenced by this compound can vary depending on the specific biological context in which it is applied.

Enzymatic Interactions

Research indicates that this compound may interact with various enzymes, potentially inhibiting or enhancing their activity. For instance, compounds with similar structures have been shown to modulate neurotransmitter systems, which is crucial for developing treatments for central nervous system disorders.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in drug development contexts. Its ability to influence biochemical pathways suggests that it could be beneficial in treating conditions related to enzyme dysfunction or receptor activity modulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds. The following table summarizes key differences:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated aromatic ring | Modulates enzyme activity |

| 3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol | Additional amino group | Potential CNS applications |

| 3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol | Similar structure with amino modification | Investigated for neurotransmitter modulation |

Propiedades

IUPAC Name |

1-(3-fluoro-4-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCGKYXNTIQVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.